molecular formula C12H19N3O6S B1452773 6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide sulfate CAS No. 1179369-64-2

6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide sulfate

Cat. No.: B1452773
CAS No.: 1179369-64-2
M. Wt: 333.36 g/mol
InChI Key: LDGBVLZTLHOPBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide sulfate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dihydroisoquinoline core substituted with methoxy groups and a carboximidamide functional group.

Scientific Research Applications

6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide sulfate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: It is utilized in the production of specialized chemicals and materials, contributing to advancements in industrial processes.

Safety and Hazards

The safety information available indicates that this compound is an irritant .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide sulfate typically involves multiple steps. One common method starts with the preparation of 6,7-dimethoxy-3,4-dihydroisoquinoline, which can be synthesized from homoveratrylamine and aliphatic nitro compounds in polyphosphoric acid

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of large-scale reactors, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide sulfate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide sulfate involves its interaction with specific molecular targets and pathways. The compound’s electrophilic character, enhanced by initial quaternization, facilitates intermolecular hydride transfer and hydrogen migration . These interactions play a crucial role in its chemical reactivity and potential biological effects.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-3,4-dihydroisoquinoline: Shares a similar core structure but lacks the carboximidamide functional group.

    3,4-Dihydroisoquinoline derivatives: Various derivatives with different substituents and functional groups.

Uniqueness

6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide sulfate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in scientific research and industry.

Properties

IUPAC Name

6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboximidamide;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2.H2O4S/c1-16-10-5-8-3-4-15(12(13)14)7-9(8)6-11(10)17-2;1-5(2,3)4/h5-6H,3-4,7H2,1-2H3,(H3,13,14);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDGBVLZTLHOPBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=N)N)OC.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide sulfate
Reactant of Route 2
Reactant of Route 2
6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide sulfate
Reactant of Route 3
Reactant of Route 3
6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide sulfate
Reactant of Route 4
Reactant of Route 4
6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide sulfate
Reactant of Route 5
6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide sulfate
Reactant of Route 6
6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide sulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.